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molecular formula C12H14N2O2 B8407773 5-Cyano-3-methyl-pyridine-2-carboxylic acid tert-butyl ester

5-Cyano-3-methyl-pyridine-2-carboxylic acid tert-butyl ester

Cat. No. B8407773
M. Wt: 218.25 g/mol
InChI Key: NLGIWIXDQNXLGY-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

A mixture of tert-butyl 5-bromo-3-methylpicolinate (7.47 g, 27.4 mmol), zinc cyanide (2.26 g, 19.21 mmol) and zinc dust (0.179 g, 2.74 mmol) was suspended in DMF (55 ml). The suspension was purged with N2 and finally tri-tert-butylphosphine, 1.0M in toluene (2.196 ml, 2.196 mmol) was added under N2 gas. The reaction mixture was heated to 80° C. for 2.5 h. Then 0.8 g of tri-tert-butylphosphine was added to reaction mixture and it was heated to 80° C. for another 5.5 h. The mixture was then cooled to RT and the grey suspension was filtered out. Then 175 ml of MTBE and 40 ml of water were added. The aqueous layer was washed with 75 ml of MTBE. The organic layer was then washed with 100 ml of water and brine. It was dried on MgSO4 and concentrated. The crude material was concentrated to yield a yellow oil which was purified by chromatography through a Redi-Sep pre-packed silica gel column (330 g), eluting with a gradient of 20% to 30% to 40% (40% EtOAc in heptane) in heptane, to provide tert-butyl 5-cyano-3-methylpicolinate (3.72 g, 17.04 mmol, 62.1% yield) as white solid. MS m/z=241.2 (M+Na).
Quantity
7.47 g
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
2.26 g
Type
catalyst
Reaction Step One
Name
Quantity
0.179 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.196 mL
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:15])[C:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])=[N:6][CH:7]=1.N#N.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C1(C)C=CC=CC=1.[CH3:38][N:39](C=O)C>[C-]#N.[Zn+2].[C-]#N.[Zn]>[C:38]([C:2]1[CH:3]=[C:4]([CH3:15])[C:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])=[N:6][CH:7]=1)#[N:39] |f:5.6.7|

Inputs

Step One
Name
Quantity
7.47 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(=O)OC(C)(C)C)C
Name
zinc cyanide
Quantity
2.26 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
0.179 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
2.196 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Step Four
Name
Quantity
55 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under N2 gas
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 80° C. for another 5.5 h
Duration
5.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to RT
FILTRATION
Type
FILTRATION
Details
the grey suspension was filtered out
ADDITION
Type
ADDITION
Details
Then 175 ml of MTBE and 40 ml of water were added
WASH
Type
WASH
Details
The aqueous layer was washed with 75 ml of MTBE
WASH
Type
WASH
Details
The organic layer was then washed with 100 ml of water and brine
CUSTOM
Type
CUSTOM
Details
It was dried on MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The crude material was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography through a Redi-Sep pre-packed silica gel column (330 g)
WASH
Type
WASH
Details
eluting with a gradient of 20% to 30% to 40% (40% EtOAc in heptane) in heptane

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C(=NC1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.04 mmol
AMOUNT: MASS 3.72 g
YIELD: PERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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